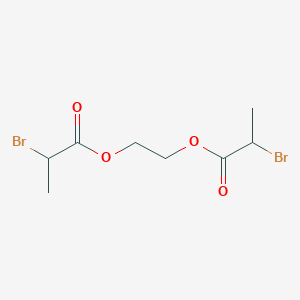
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate is an organic compound with the molecular formula C7H12Br2O4. It is a derivative of propanoic acid and contains two bromine atoms, making it a highly reactive molecule. This compound is used in various chemical reactions and has applications in organic synthesis and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate typically involves the esterification of 2-bromopropanoic acid with 2-(2-bromopropanoyloxy)ethanol. The reaction is carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow processes. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient and high-yield production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles, such as hydroxide ions, to form corresponding alcohols or ethers.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes or alkynes.
Oxidation and Reduction: The compound can be oxidized to form carboxylic acids or reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases, such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu), are used under heated conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Elimination Reactions: Formation of alkenes or alkynes.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Wissenschaftliche Forschungsanwendungen
2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and as a reagent in medicinal chemistry.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Wirkmechanismus
The mechanism of action of 2-(2-Bromopropanoyloxy)ethyl 2-bromopropanoate involves its reactivity due to the presence of bromine atoms. The bromine atoms can be easily displaced by nucleophiles, making the compound highly reactive in substitution reactions. The ester functional group also allows for various transformations, such as hydrolysis
Eigenschaften
CAS-Nummer |
5468-93-9 |
|---|---|
Molekularformel |
C8H12Br2O4 |
Molekulargewicht |
331.99 g/mol |
IUPAC-Name |
2-(2-bromopropanoyloxy)ethyl 2-bromopropanoate |
InChI |
InChI=1S/C8H12Br2O4/c1-5(9)7(11)13-3-4-14-8(12)6(2)10/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
OBNPDQQJYLNJPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)OCCOC(=O)C(C)Br)Br |
Verwandte CAS-Nummern |
200192-34-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



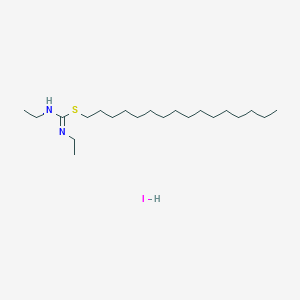
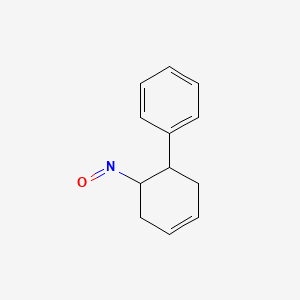

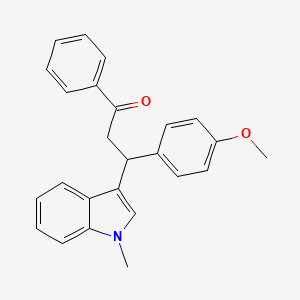
![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)

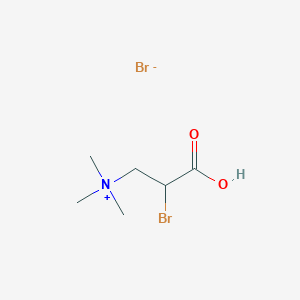
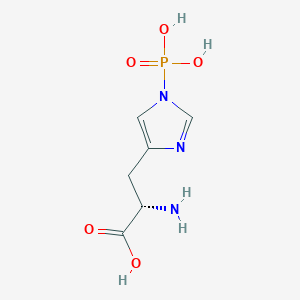
![2-propan-2-yl-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B14728258.png)
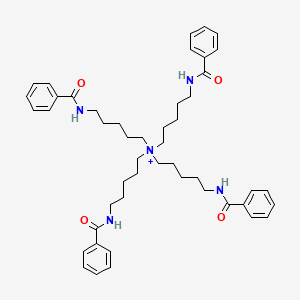
![2-Phenylbenzo[f][1,3]benzothiazole](/img/structure/B14728264.png)
![Propanedinitrile, [(dimethylamino)phenylmethylene]-](/img/structure/B14728265.png)
![[(2-Oxo-1,2-diphenylethylidene)amino] benzoate](/img/structure/B14728275.png)
